molecular formula C10H10N4O2 B1407064 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid CAS No. 1423030-62-9

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid

Cat. No. B1407064
CAS RN: 1423030-62-9
M. Wt: 218.21 g/mol
InChI Key: RDPVDMXTVVSYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole benzoic acid hybrids . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole benzoic acid hybrids involves a series of reactions. The structures of these compounds are established by NMR and MS analysis . Various strategies for the synthesis of these compounds have been highlighted in the literature . For instance, a green multi-component procedure has been described for the formation of these compounds using a one-pot reaction involving an aldehyde, 3-amino-1,2,4-triazole, a primary aliphatic or aromatic amines .


Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . They are unique heterocyclic compounds that operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are analyzed using techniques like NMR and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. They are unique heterocyclic compounds with specific properties that make them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Antibacterial Agents

1,2,4-Triazoles and their derivatives, like 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid , have been extensively researched for their antibacterial properties. These compounds are known to exhibit potent activity against a variety of bacterial strains, making them valuable in the development of new antibacterial drugs . The ongoing battle against drug-resistant bacteria makes these derivatives particularly important for further investigation and optimization to harness their full antibacterial potential.

Antiviral Agents

The indole nucleus, which is structurally related to the triazole derivatives, has shown significant antiviral activities. Indole derivatives have been reported to inhibit various viruses, including influenza A and Coxsackie B4 virus . By extension, triazole derivatives like 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid could be synthesized and tested for their potential antiviral properties, contributing to the fight against viral infections.

Enzyme Inhibitors

Triazole derivatives are also recognized for their role as enzyme inhibitors. They have been incorporated into the structure of medicinally important enzyme inhibitors, offering a pathway to treat various diseases by targeting specific enzymatic reactions . The structural versatility of triazole allows for the design of inhibitors with high specificity and efficacy.

Microbiology Research

In microbiology, triazole derivatives are applied to yeast cell cultures to study gene expression. For instance, 3-Amino-1,2,4-triazole is used to induce higher levels of HIS3 expression in yeast cells, which is essential for their survival . This application is crucial for understanding genetic regulation and can be extended to 2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid for similar research purposes.

Pesticides

The triazole core is also found in compounds used as potential pesticides. Its derivatives have been explored for their pesticidal properties, providing an alternative to traditional pesticides and contributing to sustainable agriculture practices .

Synthesis of Azo Dyes

Triazole derivatives play a role in the synthesis of azo dyes. These dyes are widely used in the textile industry for coloring fabrics. The incorporation of triazole derivatives into azo dyes can enhance their properties, such as color fastness and brightness .

properties

IUPAC Name

2-amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-2-7(14-5-12-4-13-14)3-8(9(6)11)10(15)16/h2-5H,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPVDMXTVVSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 6
2-Amino-3-methyl-5-(1,2,4-triazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.